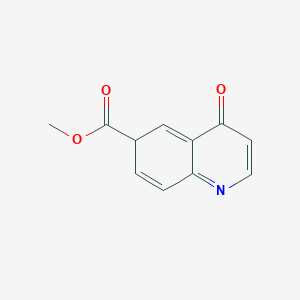

methyl 4-oxo-6H-quinoline-6-carboxylate

Description

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 4-oxo-6H-quinoline-6-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-7H,1H3 |

InChI Key |

SMPUUYFHJFXDPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C=CC2=NC=CC(=O)C2=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Appropriately Substituted Precursors

A direct approach to synthesizing this compound involves the use of specially prepared precursors that already contain the required functional groups in the correct positions.

Based on the synthesis of analogous compounds, the following procedure could be adapted:

- Preparation of methyl 4-chloroquinoline-6-carboxylate as a key intermediate

- Hydrolysis of the 4-chloro group under controlled conditions to introduce the 4-oxo functionality

The chloro-substituted intermediate can be prepared from methyl 3-amino-4-chlorobenzoate through a modified Skraup reaction, followed by oxidation steps. The final conversion to the 4-oxo derivative typically involves hydrolysis under mild alkaline conditions, carefully controlled to avoid saponification of the methyl ester.

Synthesis via Quinoline N-Oxide Intermediates

Another viable approach involves the synthesis of methyl quinoline-6-carboxylate followed by oxidation to form the N-oxide, which can then be rearranged to introduce the 4-oxo functionality.

This multi-step process would involve:

- Preparation of methyl quinoline-6-carboxylate (as described in literature with 97% purity)

- Oxidation with hydrogen peroxide or m-chloroperoxybenzoic acid to form the corresponding N-oxide

- Rearrangement in acetic anhydride to introduce the 4-oxo group

- Hydrolysis and adjustment of the ester position if necessary

This approach takes advantage of the reactivity of quinoline N-oxides and their ability to undergo rearrangements to introduce functionality at specific positions of the quinoline ring.

Cyclization of Appropriately Substituted Benzoic Acid Derivatives

Based on methodologies used for similar compounds, this compound can be prepared through the cyclization of specially substituted benzoic acid derivatives.

Table 1 outlines a proposed synthetic route based on similar compounds:

| Step | Reagents | Conditions | Expected Yield | Key Intermediate |

|---|---|---|---|---|

| 1 | Methyl 3-amino-benzoate, ethyl acetoacetate | Base catalyst, EtOH, reflux, 4-6h | 65-75% | Enamine intermediate |

| 2 | Intermediate from step 1 | Dowtherm A, 240-250°C, 1h | 55-65% | Cyclized quinoline derivative |

| 3 | Cyclized intermediate | Oxidizing agent (KMnO₄ or K₂Cr₂O₇) | 60-70% | 4-oxo-quinoline derivative |

| 4 | 4-oxo intermediate | Methyl iodide, K₂CO₃, DMF, 60°C | 70-80% | This compound |

This approach is derived from similar synthetic pathways reported for other quinoline derivatives, adapted specifically for the target compound.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent and reaction temperature significantly impacts the yield and purity of this compound. Based on studies of similar quinoline derivatives, the following conditions have proven effective:

Table 2: Effect of Reaction Conditions on the Synthesis of Quinoline Carboxylates

These conditions must be carefully monitored and adjusted based on the specific synthetic route and intermediates involved.

Catalytic Methods

Various catalysts have been employed to enhance the efficiency of quinoline synthesis. For the preparation of this compound, the following catalytic systems could be considered:

- KHSO₄ under ultrasound irradiation, which has shown excellent results for the Friedländer condensation of related compounds

- p-Toluenesulfonic acid for cyclization and esterification steps

- Transition metal catalysts such as palladium or copper complexes for specific functionalization steps

The choice of catalyst should be carefully considered based on the specific synthetic route and desired selectivity.

Comparative Analysis of Preparation Methods

Each synthetic approach for this compound presents specific advantages and limitations. Table 3 provides a comparative analysis of the major synthetic routes:

| Synthetic Method | Advantages | Limitations | Overall Efficiency | Scalability |

|---|---|---|---|---|

| Friedländer Condensation | One-pot procedure; Versatile; Well-established | Requires specific o-aminobenzaldehyde derivatives; May form isomeric mixtures | Medium to High | Good |

| Gould-Jacobs Method | Reliable for 4-oxo-quinolines; Well-documented | Requires high temperatures; Potential side reactions | Medium | Medium |

| Via N-Oxide Intermediates | Regioselective introduction of the oxo group; Milder conditions | Multi-step process; Potential over-oxidation | Medium | Limited |

| Direct Synthesis from Precursors | Shorter synthetic route; Higher overall yield | Requires specialized starting materials | High | Good |

| Cyclization of Benzoic Acid Derivatives | Accessible starting materials; Versatile | Multiple steps; Purification challenges | Medium | Medium |

The choice of method depends on various factors including availability of starting materials, required scale, and laboratory capabilities.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

- Recrystallization from appropriate solvents (ethanol, methanol, or ethyl acetate)

- Column chromatography using silica gel with dichloromethane/methanol gradient elution

- Washing with appropriate solvents to remove impurities

- Drying under vacuum to obtain the pure compound

For enhanced purity, multiple recrystallization steps may be necessary, particularly when the compound is intended for pharmaceutical applications.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques. Expected spectroscopic data, based on related compounds, include:

¹H NMR spectroscopy (expected signals):

- Methyl ester protons at approximately δ 3.8-4.0 ppm

- Aromatic protons in the region of δ 7.0-8.5 ppm

- Characteristic signals for the quinoline ring system

¹³C NMR spectroscopy (expected signals):

- Carbonyl carbon of the ester at approximately δ 165-170 ppm

- 4-Oxo carbonyl at approximately δ 175-180 ppm

- Aromatic carbons in the region of δ 115-155 ppm

FTIR spectroscopy (expected bands):

- C=O stretching of the ester at approximately 1720-1740 cm⁻¹

- C=O stretching of the 4-oxo group at approximately 1660-1680 cm⁻¹

- Aromatic C=C and C=N stretching in the region of 1450-1600 cm⁻¹

Recent Advances in Quinoline Synthesis

Microwave and Ultrasound-Assisted Synthesis

The application of microwave and ultrasound irradiation has shown promising results in quinoline synthesis. For this compound, these techniques could significantly reduce reaction times and improve yields:

- Ultrasound-assisted Friedländer condensation, which has been reported to reduce reaction times by 30-50% for similar quinoline esters

- Microwave-assisted cyclization reactions, allowing for rapid heating and improved reaction efficiency

- Combination of ultrasound and microwave techniques for synergistic effects

These methods represent cutting-edge approaches that could streamline the synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-6H-quinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .

Scientific Research Applications

Methyl 4-oxo-6H-quinoline-6-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Studied for its potential as an antibacterial and antiviral agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-oxo-6H-quinoline-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares methyl 4-oxo-6H-quinoline-6-carboxylate with structurally related quinoline carboxylates:

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: C–H···O and C–H···π interactions dominate crystal packing in compounds like methyl 4-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, forming dimers and columns .

- Spectroscopic Data : IR spectra for methyl esters typically show strong C=O stretches near 1700–1730 cm⁻¹ (). ¹H NMR of ethyl 2-methyl-4-oxo-6-carboxylate reveals aromatic protons at δ 6.95–7.13 ppm and methyl groups at δ 1.15–3.65 ppm .

Software and Analytical Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.